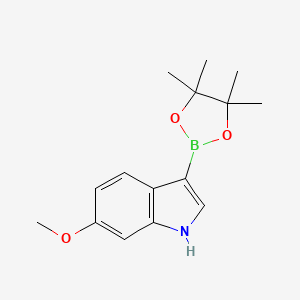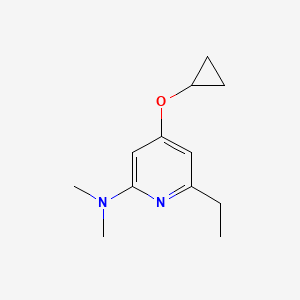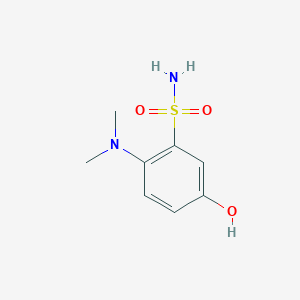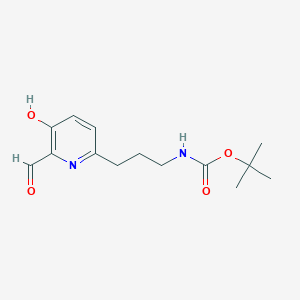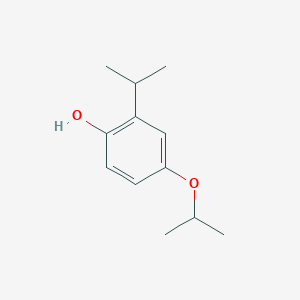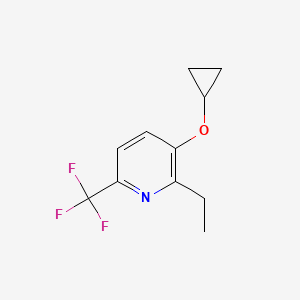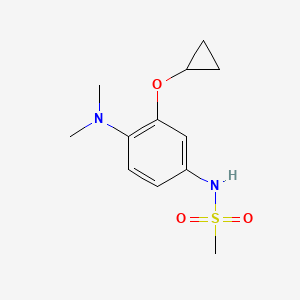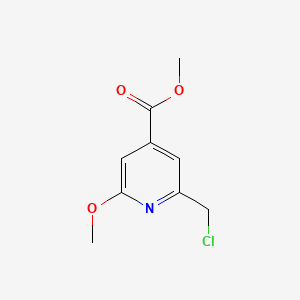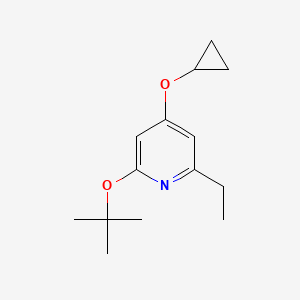
Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate typically involves the reaction of 3-formyl-4-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Tert-butyl (3-carboxy-4-hydroxypyridin-2-YL)methylcarbamate.
Reduction: Tert-butyl (3-hydroxymethyl-4-hydroxypyridin-2-YL)methylcarbamate.
Substitution: Tert-butyl (3-formyl-4-alkoxypyridin-2-YL)methylcarbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxypyridine moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate: Similar structure but with a methoxy group instead of a formyl group.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Contains a different substituent on the pyridine ring.
Uniqueness
Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both a formyl and a hydroxyl group on the pyridine ring allows for diverse chemical transformations and interactions .
Eigenschaften
Molekularformel |
C12H16N2O4 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
tert-butyl N-[(3-formyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-9-8(7-15)10(16)4-5-13-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
LDKDSRMIMPPGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=O)C=CN1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


